7-Hydroxy-1-oxo-2,3-dihydroindene-5-carboxylic acid
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Overview
Description
7-Hydroxy-1-oxo-2,3-dihydroindene-5-carboxylic acid is a chemical compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It can be inferred from the broad spectrum of biological activities exhibited by similar indole derivatives that this compound likely interacts with its targets in a way that modulates their function . This modulation could result in changes to cellular processes, leading to the observed biological effects.
Biochemical Pathways
Given the wide range of biological activities associated with similar indole derivatives, it is likely that this compound affects multiple pathways . These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
Based on the biological activities of similar indole derivatives, it can be inferred that this compound may have a variety of effects at the molecular and cellular level . These could include the inhibition of viral replication, reduction of inflammation, prevention of cancer cell proliferation, inhibition of HIV infection, reduction of oxidative stress, inhibition of microbial growth, prevention of tuberculosis, regulation of blood sugar levels, prevention of malaria, and inhibition of cholinesterase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-1-oxo-2,3-dihydroindene-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of indene as a starting material, which undergoes oxidation and subsequent cyclization to form the desired compound. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, and the reactions are typically carried out in solvents like dichloromethane or acetic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, making the process more efficient and cost-effective. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial production .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-1-oxo-2,3-dihydroindene-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or quinones, while reduction can yield alcohols or hydrocarbons .
Scientific Research Applications
7-Hydroxy-1-oxo-2,3-dihydroindene-5-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of agrochemicals and as a building block for various industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Indane: A structurally similar compound with a bicyclic structure, used in the synthesis of various organic compounds.
Indole: Another related compound with a nitrogen atom in the ring, known for its wide range of biological activities.
Naphthalene: A polycyclic aromatic hydrocarbon with similar chemical properties.
Uniqueness
7-Hydroxy-1-oxo-2,3-dihydroindene-5-carboxylic acid is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Its hydroxyl and carboxylic acid groups make it a versatile intermediate in organic synthesis and a potential candidate for drug development .
Properties
IUPAC Name |
7-hydroxy-1-oxo-2,3-dihydroindene-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-7-2-1-5-3-6(10(13)14)4-8(12)9(5)7/h3-4,12H,1-2H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKIYOUECWAUBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=C(C=C2O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1273661-16-7 |
Source
|
Record name | 7-hydroxy-1-oxo-2,3-dihydro-1H-indene-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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